6-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is a compound belonging to the class of imidazo[1,2-a]pyridines, which are heterocyclic compounds known for their diverse biological activities. This specific compound features a trifluoromethyl group, which enhances its chemical properties and potential applications in pharmaceuticals and agrochemicals. The compound's structure allows it to interact with biological targets, making it of interest in medicinal chemistry.
The compound can be classified under heterocyclic compounds, specifically as an imidazo[1,2-a]pyridine derivative. Its molecular formula is and it has a molecular weight of approximately 253.22 g/mol. The presence of the trifluoromethyl group is significant as it often contributes to the lipophilicity and metabolic stability of the molecule, which are desirable traits in drug development.
The synthesis of 6-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine can be achieved through several methods:
The synthesis typically involves the reaction of 3-(trifluoromethyl)aniline with appropriate pyridine derivatives under controlled conditions. The trifluoromethyl group is introduced through electrophilic aromatic substitution or direct fluorination methods.
The molecular structure of 6-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine consists of a fused imidazole and pyridine ring system with a methyl group at position 6 and a trifluoromethyl-substituted phenyl group at position 2.
6-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine can undergo various chemical reactions typical for imidazole derivatives:
Reactions involving this compound often require specific conditions to ensure selectivity and yield. For instance, controlling temperature and solvent can significantly affect reaction outcomes.
The mechanism of action for compounds like 6-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine typically involves interaction with biological targets such as enzymes or receptors. The trifluoromethyl group enhances binding affinity due to increased hydrophobic interactions.
In pharmacological studies, similar compounds have demonstrated activity against various biological targets, including GABA receptors and other neurotransmitter systems. This suggests potential applications in treating neurological disorders.
Relevant analyses often include spectroscopic techniques (NMR, IR) for structural confirmation and purity assessment.
6-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine has potential applications in:
Research continues into its efficacy and safety profiles in various applications, particularly within pharmaceuticals where its unique structural features can provide therapeutic benefits.
The imidazo[1,2-a]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry due to its versatile pharmacological profile and synthetic adaptability. This bicyclic 5-6 fused ring structure combines the electronic properties of imidazole with the spatial characteristics of pyridine, creating a rigid planar framework ideal for target engagement. The scaffold's significance is evidenced by its presence in commercial therapeutics like the gastroprotective agent zolimidine and the anxiolytic drugs zolpidem and alpidem [9]. Its broad applicability spans anticancer, antimicrobial, antiviral, and metabolic disorder treatments, underscoring its status as a "drug-prejudiced" scaffold capable of yielding bioactive molecules across therapeutic areas [9]. Recent synthetic innovations, such as zinc-catalyzed Ortoleva-King type reactions using nano zinc oxide and molecular iodine, have further enhanced accessibility to diverse derivatives [2].
The pharmacological robustness of imidazo[1,2-a]pyridines arises from their balanced physicochemical properties and capacity for structural diversification. Key features include:
Table 1: Impact of Substituent Position on Imidazo[1,2-a]pyridine Bioactivity
Position | Common Substituents | Biological Influence |
---|---|---|
C2 | Aryl, Heteroaryl | Dictates target selectivity and binding affinity |
C3 | Alkyl, H | Modulates electron density and metabolic stability |
C6/C8 | Methyl, Carboxylate | Influences solubility and steric interactions |
The C2 position is particularly sensitive to aryl modifications, with 3-trifluoromethylphenyl substitution emerging as a strategic choice for optimizing target engagement. Derivatives functionalized at C6 with methyl groups demonstrate enhanced metabolic stability and membrane permeability, attributed to the steric and electronic effects of alkylation [6] [9]. These structural advantages facilitate the scaffold’s integration into drug discovery workflows targeting protein-protein interactions and allosteric binding sites.
The strategic incorporation of trifluoromethyl (-CF₃) and methyl (-CH₃) groups significantly elevates the pharmacological profile of heterocyclic compounds:
Electron-withdrawing nature: Alters π-system electron density, modulating binding kinetics
Methyl Group Effects ("Magic Methyl"):
Table 2: Comparative Physicochemical Properties of Substituents
Property | -CF₃ | -CH₃ | -Cl |
---|---|---|---|
Hydrophobicity (π) | 0.88 | 0.56 | 0.71 |
Electron Effect | Strong -I | Weak +I | Moderate -I |
Van der Waals (Å) | 2.7 | 2.0 | 2.5 |
Metabolic Stability | High | Moderate | Variable |
In 6-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine, the synergistic interplay between the C6 methyl and C2 3-trifluoromethylphenyl groups creates a balanced molecular profile. The compound (C₁₅H₁₁F₃N₂, MW 276.26 g/mol) exhibits predicted properties ideal for drug-likeness: density 1.27 g/cm³ at 20°C and pKa 6.73 ± 0.50, indicating partial ionization at physiological pH [1] [5]. The orthogonal effects of these substituents—methyl donating electrons (+I effect) while trifluoromethyl withdrawing electrons (-I effect)—create an electronic gradient across the scaffold that may enhance interactions with polarized binding sites.
The evolution of 3-trifluoromethylphenyl-functionalized heterocycles reflects three key pharmaceutical design paradigms:
The synthesis of 6-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine (CAS 1552885-88-7) represents a convergence of these design principles. Modern routes employ radical addition strategies using CF₃I precursors under copper or photoredox catalysis, building upon early [3+2] cycloaddition methodologies [3]. The specific 3-trifluoromethylphenyl regioisomer gained prominence over para-substituted analogs due to superior target engagement in kinase and receptor binding studies, attributed to its reduced symmetry and dihedral angle constraints that prevent π-stacking aggregation. This positional isomerism exemplifies the nuanced structure-activity relationships in trifluoromethylated drug candidates, where meta-substitution often optimizes steric complementarity in target binding pockets.
Table 3: Evolution of Key Trifluoromethylated Bioactive Scaffolds
Generation | Representative Compound | Synthetic Approach | Advantages/Limitations |
---|---|---|---|
1st (1980s) | 4-Trifluoromethylphenylglycine | Classical resolution | Racemization issues during coupling |
2nd (1990s) | CF₃-Bpg (Bicyclopentane glycine) | [1.1.1]Propellane addition | Multigram synthesis; 53% yield over 5 steps |
3rd (Current) | 6-Methyl-2-(3-CF₃-phenyl)imidazo[1,2-a]pyridine | Radical trifluoromethylation | Regioselective; modular synthesis |
CAS No.: 6505-30-2
CAS No.: 802855-66-9
CAS No.: 107372-98-5
CAS No.: 6176-38-1
CAS No.: 73145-13-8